1-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-Methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenylethyl group, and a pyrrolidine ring with a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using a phenylethyl halide.
Formation of the Carboxamide Functionality: The carboxamide functionality can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents or nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-2-carboxamide
- 1-(4-Methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-4-carboxamide
- 1-(4-Methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Uniqueness: 1-(4-Methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)22-14-16(13-19(22)23)20(24)21-12-11-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,21,24) |
InChI Key |
KYWVIBHADKZRSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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